4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol
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Overview
Description
4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol is a chemical compound that features a silyl ether protecting group attached to an alkyne and an alcohol. This compound is often used in organic synthesis due to its stability and reactivity, particularly in the protection of hydroxyl groups during multi-step synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol typically involves the protection of the hydroxyl group using tert-butyldiphenylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or imidazole to facilitate the formation of the silyl ether. The alkyne moiety is introduced through standard alkyne synthesis methods, such as the coupling of an appropriate alkyne precursor with the protected alcohol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol undergoes various chemical reactions, including:
Oxidation: The alkyne can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon or hydrogen gas are employed.
Substitution: Fluoride sources such as tetrabutylammonium fluoride are used to remove the silyl ether group.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of free alcohols or other protected alcohols.
Scientific Research Applications
4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol is widely used in scientific research, particularly in:
Chemistry: As a protecting group for alcohols in complex organic synthesis.
Biology: In the synthesis of biologically active molecules where selective protection of hydroxyl groups is required.
Medicine: In the development of pharmaceuticals where precise control over functional group protection is crucial.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol involves the formation of a stable silyl ether bond, which protects the hydroxyl group from unwanted reactions. The tert-butyldiphenylsilyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions. The alkyne moiety allows for further functionalization and modification, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyldimethylsilyl ether
- Triisopropylsilyl ether
- Trimethylsilyl ether
Uniqueness
4-(tert-Butyldiphenylsiloxy)-2-butyne-1-ol is unique due to its combination of a bulky silyl protecting group and an alkyne functional group. This combination provides enhanced stability and reactivity, making it suitable for complex synthetic applications where other silyl ethers might fail. The tert-butyldiphenylsilyl group offers increased resistance to acidic and nucleophilic conditions compared to other silyl ethers, making it a preferred choice in multi-step synthesis processes.
Properties
IUPAC Name |
4-[tert-butyl(diphenyl)silyl]oxybut-2-yn-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2Si/c1-20(2,3)23(22-17-11-10-16-21,18-12-6-4-7-13-18)19-14-8-5-9-15-19/h4-9,12-15,21H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSRBHPGDNYABT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC#CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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